7-fluorodibenzo[b,e]thiepin-11(6H)-one
CAS No.:
Cat. No.: VC17207992
Molecular Formula: C14H9FOS
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
![7-fluorodibenzo[b,e]thiepin-11(6H)-one -](/images/structure/VC17207992.png)
Specification
Molecular Formula | C14H9FOS |
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Molecular Weight | 244.29 g/mol |
IUPAC Name | 7-fluoro-6H-benzo[c][1]benzothiepin-11-one |
Standard InChI | InChI=1S/C14H9FOS/c15-12-6-3-5-9-11(12)8-17-13-7-2-1-4-10(13)14(9)16/h1-7H,8H2 |
Standard InChI Key | YKAGRTZOYCWRFL-UHFFFAOYSA-N |
Canonical SMILES | C1C2=C(C=CC=C2F)C(=O)C3=CC=CC=C3S1 |
Introduction
Chemical Identity and Structural Features
7-Fluorodibenzo[b,e]thiepin-11(6H)-one (CAS: 2365473-57-8) is defined by the molecular formula C₁₄H₉FOS and a molecular weight of 244.28 g/mol . The core structure consists of two benzene rings fused to a central thiepin ring system, with a ketone group at position 11 and a fluorine substituent at position 7 (Figure 1). The fluorine atom introduces electronegativity, influencing the compound’s electronic distribution and reactivity.
Table 1: Key Identifiers of 7-Fluorodibenzo[b,e]thiepin-11(6H)-one
Property | Value |
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CAS Number | 2365473-57-8 |
Molecular Formula | C₁₄H₉FOS |
Molecular Weight | 244.28 g/mol |
IUPAC Name | 7-Fluorodibenzo[b,e]thiepin-11(6H)-one |
Synonyms | Baloxavir Impurity 1 |
The structural analogy to dibenzo[b,e]thiepin-11(6H)-one (CAS: 1531-77-7) is notable, with the fluorine substitution at position 7 distinguishing it from other halogenated derivatives such as 8-fluorodibenzo[b,e]thiepin-11(6H)-one .
Synthesis and Manufacturing Processes
The synthesis of 7-fluorodibenzo[b,e]thiepin-11(6H)-one is inferred from methodologies developed for its parent compound, dibenzo[b,e]thiepin-11(6H)-one . A proposed multi-step route involves:
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Friedel-Crafts Acylation: Formation of the dibenzothiepin core using a thiophene derivative and an acyl chloride.
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Bromination: Introduction of bromine at position 7 using N-bromosuccinimide (NBS) under reflux conditions .
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Fluorination: Halogen exchange via nucleophilic aromatic substitution (SNAr) with potassium fluoride (KF) or electrophilic fluorination agents.
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Cyclization: Closure of the thiepin ring using polyphosphoric acid (PPA) at elevated temperatures .
Critical Reaction Parameters:
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Temperature: Fluorination steps typically require 80–120°C to overcome activation energy barriers.
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Solvents: Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity in fluorination reactions .
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Yield Optimization: Challenges include minimizing defluorination byproducts and controlling regioselectivity.
Physicochemical Properties
The fluorine substituent significantly alters the compound’s physicochemical profile compared to non-fluorinated analogs:
Table 2: Physicochemical Properties
The electron-withdrawing effect of fluorine reduces electron density at the aromatic ring, altering solubility and chromatographic behavior. This property necessitates advanced purification techniques, such as preparative HPLC, to achieve pharmaceutical-grade purity .
Analytical Characterization and Quality Control
Robust analytical methods are essential for quantifying 7-fluorodibenzo[b,e]thiepin-11(6H)-one in pharmaceutical matrices:
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Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) achieves baseline separation from baloxavir marboxil .
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Spectroscopy:
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X-ray Crystallography: Confirms planar thiepin ring geometry and fluorine placement .
Table 3: HPLC Method Parameters
Column | C18, 250 × 4.6 mm, 5 μm |
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Mobile Phase | Acetonitrile:Water (70:30) |
Flow Rate | 1.0 mL/min |
Retention Time | 12.4 min |
Applications in Pharmaceutical Development
7-Fluorodibenzo[b,e]thiepin-11(6H)-one’s primary role is as a process-related impurity in baloxavir marboxil synthesis . Key considerations include:
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Impurity Control: Stringent monitoring during API synthesis to ensure compliance with regulatory thresholds.
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Therapeutic Potential: Structural similarities to bioactive dibenzo[b,e]thiepins warrant exploration in:
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